molecular formula C9H11NO3 B8524479 2,6-dihydroxy-N,N-dimethylbenzamide

2,6-dihydroxy-N,N-dimethylbenzamide

Cat. No.: B8524479
M. Wt: 181.19 g/mol
InChI Key: VVCSGRCIZRVJPK-UHFFFAOYSA-N
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Description

2,6-dihydroxy-N,N-dimethylbenzamide (CAS 60237-95-8) is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.189 g/mol . This benzamide derivative features two hydroxyl groups positioned at the 2 and 6 locations on the benzene ring and a dimethylamide functional group. Its exact mass is 181.074 Da, and it is characterized by a topological polar surface area (TPSA) of 60.77 Ų and a computed LogP value of 0.7996, parameters that are often considered in early-stage drug discovery for estimating solubility and membrane permeability . As a substituted benzamide, it shares a core structural motif with other researched compounds, such as 2,3-dihydroxy-N,N-dimethylbenzamide and various precursors used in synthesizing agrochemicals and pharmaceuticals . This structural relationship suggests potential utility as a building block or intermediate in organic synthesis and medicinal chemistry research. Researchers can employ this compound in developing novel molecular entities, studying structure-activity relationships, or exploring new chemical spaces. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2,6-dihydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C9H11NO3/c1-10(2)9(13)8-6(11)4-3-5-7(8)12/h3-5,11-12H,1-2H3

InChI Key

VVCSGRCIZRVJPK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC=C1O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Pharmacokinetics and Metabolism

  • D2916 (2,6-Dimethylbenzamide N-(5-methyl-3-isoxazolyl)) :
    This anticonvulsant () shares a 2,6-dimethylbenzamide core but differs in the amide substituent (isoxazolyl vs. dimethyl). D2916 exhibits sex-dependent metabolism in rats:

    • Female rats produce the active metabolite D3187 via hydroxylation of the isoxazolyl methyl group, leading to prolonged brain retention (t₁/₂ = 12.4 hrs vs. 8.2 hrs in males) .
    • Implication for 2,6-dihydroxy-N,N-dimethylbenzamide : Hydroxyl groups may enhance solubility but could alter metabolic pathways (e.g., glucuronidation or sulfation) compared to methyl or isoxazolyl substituents.
  • N,N-Dimethylbenzamide (C₉H₁₁NO, MW 149.19 g/mol): highlights its chromatographic behavior, showing a retention index deviation of -80 units compared to primary carboxamides.

Structural and Crystallographic Comparisons

  • N-(2,6-Dimethylphenyl)benzamide () :
    X-ray crystallography reveals a planar benzamide core with intramolecular hydrogen bonding between the amide carbonyl and methyl-substituted phenyl ring. The dimethyl groups induce steric hindrance, affecting molecular packing .

    • Contrast with 2,6-dihydroxy derivative : Hydroxyl groups may form intermolecular hydrogen bonds, increasing crystallinity and thermal stability.

Solubility and Chromatographic Behavior

A comparison of substituent impacts on solubility and retention indices is summarized below:

Compound Substituents (Benzene Ring) Amide Substituents Key Property
2,6-Dihydroxy-N,N-dimethylbenzamide 2,6-OH N,N-dimethyl High polarity (predicted)
D2916 () 2,6-CH₃ N-isoxazolyl Lipophilic, brain-penetrant
N,N-Dimethylbenzamide () None N,N-dimethyl Retention index = -80 vs. primary amides
N-(2,6-Dichlorophenyl)benzamide 2,6-Cl None Low solubility, antimicrobial potential

Preparation Methods

Procedure:

  • Synthesis of 2,6-Dimethoxy-N,N-dimethylbenzamide :

    • Reactants : 2,6-Dimethoxybenzoic acid chloride (1.0 eq), dimethylamine (1.2 eq).

    • Conditions : Reaction in ethyl acetate/water with potassium carbonate (2.0 eq) at 0°C to room temperature for 12 hours.

    • Yield : ~90%.

  • Demethylation with BBr₃ :

    • Reactants : 2,6-Dimethoxy-N,N-dimethylbenzamide (1.0 eq), BBr₃ (3.0 eq).

    • Conditions : Stirring in CH₂Cl₂ at 0°C for 2 hours, followed by quenching with water.

    • Yield : 85–92%.

Key Considerations:

  • BBr₃ selectively cleaves methoxy groups without affecting the amide bond.

  • Requires anhydrous conditions to prevent side reactions.

Direct Amidation of 2,6-Dihydroxybenzoic Acid

This one-step approach uses coupling agents to activate the carboxylic acid for reaction with dimethylamine.

Procedure:

  • Reactants : 2,6-Dihydroxybenzoic acid (1.0 eq), dimethylamine (1.2 eq), DCC (1.2 eq), HOBt (1.2 eq).

  • Conditions : Reaction in DMF or THF at 0°C to room temperature for 12–24 hours.

  • Yield : 65–75%.

Key Considerations:

  • Hydroxyl groups may require temporary protection (e.g., acetyl) to prevent side reactions.

  • DCC/HOBt minimizes racemization and improves efficiency.

Vilsmeier-Haack Reaction with Subsequent Hydrolysis

This method leverages the Vilsmeier reagent to form an intermediate iminium salt, which is hydrolyzed to the amide.

Procedure:

  • Vilsmeier Salt Formation :

    • Reactants : N,N-Dimethylbenzamide (1.0 eq), POCl₃ (1.2 eq).

    • Conditions : Reflux in CH₂Cl₂ for 4 hours.

  • Reaction with Propane-1,2-diol and Hydrolysis :

    • Reactants : Vilsmeier salt (1.0 eq), (2R)-propane-1,2-diol (1.5 eq).

    • Conditions : Stirring at 5°C for 2 hours, followed by hydrolysis with NaOH.

    • Yield : ~70%.

Key Considerations:

  • Requires precise temperature control to avoid over-chlorination.

  • Limited scalability due to intermediate instability.

Mitsunobu Reaction for Amide Bond Formation

The Mitsunobu reaction enables direct coupling of 2,6-dihydroxybenzoic acid with dimethylamine.

Procedure:

  • Reactants : 2,6-Dihydroxybenzoic acid (1.0 eq), dimethylamine (1.2 eq), DIAD (1.2 eq), PPh₃ (1.2 eq).

  • Conditions : Reflux in toluene for 18 hours.

  • Yield : 50–60%.

Key Considerations:

  • DIAD and PPh₃ facilitate the redox reaction, but stoichiometric byproduct (Ph₃PO) complicates purification.

  • Suitable for electron-rich aromatic systems.

Hydroxylation of N,N-Dimethylbenzamide

Direct hydroxylation of N,N-dimethylbenzamide using oxidizing agents introduces hydroxyl groups at the 2- and 6-positions.

Procedure:

  • Reactants : N,N-Dimethylbenzamide (1.0 eq), H₂O₂ (3.0 eq), FeSO₄ (0.1 eq).

  • Conditions : Stirring in acetic acid at 60°C for 6 hours.

  • Yield : 40–50%.

Key Considerations:

  • Low regioselectivity necessitates chromatographic purification.

  • Over-oxidation to quinones is a common side reaction.

Enzymatic Catalysis

Emerging biocatalytic methods use lipases or acyltransferases for amide bond formation under mild conditions.

Procedure:

  • Reactants : 2,6-Dihydroxybenzoic acid (1.0 eq), dimethylamine (1.5 eq), immobilized lipase (e.g., CAL-B).

  • Conditions : Reaction in tert-butanol at 37°C for 48 hours.

  • Yield : 55–65%.

Key Considerations:

  • Eco-friendly but requires optimized enzyme activity and substrate solubility.

  • Limited industrial adoption due to longer reaction times.

Comparative Analysis of Methods

Method Key Reactants Conditions Yield Advantages Limitations
Friedel-Crafts + Demethylation2,6-Dimethoxybenzoic acid chloride, BBr₃Anhydrous CH₂Cl₂, 0°C85–92%High yield, regioselectiveMulti-step, toxic BBr₃
Direct Amidation2,6-Dihydroxybenzoic acid, DCCDMF, 0–25°C65–75%One-step, minimal protectionCoupling agent cost
Vilsmeier-HaackPOCl₃, propane-1,2-diolCH₂Cl₂, reflux~70%Scalable intermediateComplex purification
Mitsunobu ReactionDIAD, PPh₃Toluene, reflux50–60%Mild for sensitive substratesStoichiometric byproducts
HydroxylationH₂O₂, FeSO₄Acetic acid, 60°C40–50%Simple setupLow selectivity, over-oxidation
Enzymatic CatalysisLipase CAL-Btert-Butanol, 37°C55–65%Eco-friendly, mildSlow, enzyme cost

Q & A

Q. What experimental strategies resolve contradictions in retention index data for structurally similar benzamide derivatives?

  • Methodological Answer : Employ a tiered validation approach: (i) Cross-validate retention times using multiple chromatographic columns (C18, phenyl, HILIC). (ii) Correlate experimental data with computational lipophilicity predictions (e.g., LogP). (iii) Adjust mobile phase pH to probe ionization effects, as hydroxy groups in 2,6-dihydroxy derivatives may introduce pH-dependent retention shifts .

Q. How can 2,6-dihydroxy-N,N-dimethylbenzamide serve as a scaffold for designing enzyme inhibitors?

  • Methodological Answer : Use fragment-based drug design (FBDD) to exploit the compound's dihydroxy motif for metal chelation in active sites. Screen against metalloenzymes (e.g., phosphatases, kinases) via surface plasmon resonance (SPR) to assess binding kinetics. Modify the dimethylamide group to enhance hydrophobic interactions .

Q. What safety protocols are critical when handling 2,6-dihydroxy-N,N-dimethylbenzamide in air-sensitive reactions?

  • Methodological Answer : Implement glovebox techniques for reactions involving lithium amides or moisture-sensitive intermediates. Use PPE (nitrile gloves, safety goggles) and quench reactive residues with saturated Rochelle’s salt solution. For waste disposal, segregate halogenated byproducts and consult institutional hazardous material guidelines .

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